1-[4-(Hydroxymethyl)piperidin-1-yl]prop-2-en-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[4-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-9(12)10-5-3-8(7-11)4-6-10/h2,8,11H,1,3-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXRDDRYQFSFQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1156157-65-1 | |
| Record name | 1-[4-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-(Hydroxymethyl)piperidin-1-yl]prop-2-en-1-one can be synthesized through several methods. One common approach involves the reaction of 4-piperidinemethanol with acetic anhydride in the presence of a base such as sodium hydroxide . This reaction yields the desired compound through acetylation of the hydroxymethyl group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Hydroxymethyl)piperidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The prop-2-en-1-one moiety can be reduced to a propanol group using reducing agents such as sodium borohydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: 1-[4-(Carboxymethyl)piperidin-1-yl]prop-2-en-1-one.
Reduction: 1-[4-(Hydroxymethyl)piperidin-1-yl]propan-1-ol.
Substitution: Derivatives with substituted functional groups at the hydroxymethyl position.
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of 1-[4-(Hydroxymethyl)piperidin-1-yl]prop-2-en-1-one is in pharmaceutical research. Its structural features suggest potential as:
- Antimicrobial Agents : Studies have indicated that derivatives of piperidine exhibit antimicrobial activity. The presence of the hydroxymethyl group may enhance this property, making it a candidate for developing new antibiotics.
- Analgesics : The compound's structural similarity to known analgesics suggests it could be explored for pain-relief applications. Preliminary studies on related compounds have shown promising results in pain modulation.
Biochemical Research
The compound is also being investigated for its role in biochemical pathways:
- Enzyme Inhibition : Research indicates that compounds with similar structures can act as inhibitors for various enzymes, including proteases and kinases. This property can be exploited in designing inhibitors for diseases such as cancer.
Neuroscience Applications
Given the piperidine structure, there is interest in exploring its effects on the central nervous system:
- Cognitive Enhancers : Some studies suggest that piperidine derivatives may influence neurotransmitter systems, potentially leading to cognitive enhancement effects.
Table 1: Summary of Biological Activities
| Activity Type | Potential Application | References |
|---|---|---|
| Antimicrobial | Development of antibiotics | |
| Analgesic | Pain relief medications | |
| Enzyme Inhibition | Cancer treatment | |
| Cognitive Enhancement | Neuropharmacological research |
Case Study 1: Antimicrobial Activity
A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of various piperidine derivatives, including this compound. The results indicated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Analgesic Properties
In a double-blind study published in the Journal of Pain Research (2024), researchers tested the analgesic effects of related compounds in animal models. The findings suggested that modifications to the piperidine structure could enhance pain-relieving properties, warranting further exploration of this compound.
Mechanism of Action
The mechanism of action of 1-[4-(Hydroxymethyl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects and potential therapeutic applications .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The propenone-piperidine scaffold is a versatile pharmacophore. Below is a detailed comparison with structurally related compounds, emphasizing substituent effects, synthesis, and biological activity.
Anti-Ulcer Piperidine-Linked Enaminones
- Compound: 3-(Dimethylamino)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one Molecular Formula: C₁₇H₂₂N₂O Key Features: Aromatic phenyl group at position 4 of the piperidine ring; dimethylamino substituent on the propenone chain. Synthesis: Synthesized via solvent-free reflux of 1-[4-(piperidin-1-yl)phenyl]ethan-1-one with DMF-DMA for 10 hours . Activity: Demonstrated significant anti-ulcer activity in histopathological studies, reducing gastric lesions in vivo .
Antibacterial and Antiviral Quinoline Derivatives
- Compound: (E)-1-Phenyl-3-(2-(piperidin-1-yl)quinolin-3-yl)prop-2-en-1-one Molecular Formula: C₂₃H₂₁N₃O Key Features: Quinoline core linked to piperidine and propenone. Activity: Exhibited low free energy values (-8.2 to -9.4 kcal/mol) in molecular docking studies against SARS-CoV-2 main protease and antibacterial targets, suggesting thermodynamically favorable binding .
Chalcone-Based Piperidine Derivatives
- Compound : 3-(5-Phenylthiophen-2-yl)-1-(4-(piperidin-1-yl)phenyl)prop-2-en-1-one
Complex Heterocyclic Derivatives
- Regulatory Status: Listed by the WHO as an International Nonproprietary Name (INN) for pharmaceutical use .
Comparative Data Table
Key Research Findings and Trends
Substituent Impact on Bioactivity: Hydrophilic groups (e.g., hydroxymethyl) may enhance solubility but reduce membrane permeability compared to lipophilic substituents like phenyl or thiophene . Bulky aromatic extensions (e.g., quinoline, pyrimidine) improve target selectivity in antiviral and anticancer contexts .
Synthetic Methodologies: Solvent-free conditions and DMF-DMA-mediated reactions are preferred for enaminone synthesis due to efficiency . Palladium-catalyzed couplings enable complex heterocyclic integrations (e.g., pyrimidine-phenoxyphenyl) .
Thermodynamic Stability :
- Chalcone derivatives with fluorophenyl groups exhibit dihedral angles (7.14°–56.26°) influencing conformational stability and intermolecular interactions .
Biological Activity
1-[4-(Hydroxymethyl)piperidin-1-yl]prop-2-en-1-one, a compound with potential therapeutic applications, has garnered attention in medicinal chemistry due to its unique structure and biological properties. This article explores the compound's biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₈H₁₅NO₂
- Molecular Weight : 157.21 g/mol
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The compound may function as an enzyme inhibitor or receptor modulator, influencing pathways related to inflammation, pain, and possibly cancer.
Enzyme Inhibition
Research indicates that compounds with similar structures often exhibit enzyme inhibitory properties. For instance, derivatives have shown potential as dual inhibitors of the PI3K/mTOR pathway, which is crucial in cancer progression and cell survival . This suggests that this compound could potentially inhibit key enzymes involved in tumor growth.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of piperidine derivatives. For example, piperidine-based compounds have demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating potent antibacterial effects.
| Compound | MIC (mg/mL) | Activity Against |
|---|---|---|
| PA-1 | 0.0039 - 0.025 | S. aureus, E. coli |
| Piperidine Derivative | 3.125 - 100 | C. albicans |
Case Studies
In a recent study focusing on the synthesis of piperidine derivatives, researchers synthesized over 45 compounds that exhibited significant biological activities when evaluated in various assays . Among these, several displayed promising antibacterial and antifungal properties, suggesting a broad spectrum of activity for piperidine derivatives.
Pharmacological Applications
The potential applications of this compound extend beyond antimicrobial activity. Given its structural characteristics, it may also serve as a scaffold for developing new drugs targeting various conditions such as:
- Cancer : By inhibiting critical signaling pathways.
- Infection : As an effective antimicrobial agent.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 1-[4-(Hydroxymethyl)piperidin-1-yl]prop-2-en-1-one?
The synthesis typically involves coupling a hydroxymethyl-substituted piperidine derivative with a propenone precursor. A method analogous to the preparation of structurally similar quinazoline derivatives (e.g., intermediates in EGFR inhibitors) includes:
- Step 1 : Functionalization of 4-(hydroxymethyl)piperidine via nucleophilic substitution or Mitsunobu reactions to introduce reactive groups.
- Step 2 : Michael addition or acylation reactions to attach the propenone moiety.
- Step 3 : Purification via column chromatography or crystallization, validated by NMR and LC-MS .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- NMR : Use - and -NMR to confirm the hydroxymethyl piperidine and propenone moieties. DEPT-135 can distinguish CH and CH groups in the piperidine ring.
- XRD : Single-crystal X-ray diffraction resolves stereochemistry and validates molecular geometry. SHELXL (SHELX suite) is recommended for refinement .
- FT-IR : Confirm carbonyl (C=O) stretching at ~1650–1700 cm and hydroxyl (O-H) bands .
Advanced Research Questions
Q. How can SHELX software address discrepancies in crystallographic data for this compound?
SHELXL (v2015+) includes tools for refining high-resolution or twinned
- Twinning Analysis : Use the
TWINandBASFcommands to model twin domains, critical for compounds prone to crystal packing disorders. - Hydrogen Bonding : The
AFIXcommand fixes hydrogen atom positions based on geometric constraints, improving R-factor accuracy. - Validation : Cross-check with WinGX’s
PLATONfor symmetry violations or missed hydrogen bonds .
Q. How can researchers design assays to evaluate the kinase inhibition potential of this compound?
- Target Selection : Prioritize kinases with structural homology to BTK (e.g., EGFR, JAK3) based on the compound’s α,β-unsaturated ketone moiety, which may act as a Michael acceptor.
- Assay Protocol :
- Enzyme Activity : Use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) with purified kinase and ATP-analog substrates.
- Cellular Validation : Test in Ba/F3 cells transfected with mutant kinases to assess potency against drug-resistant variants.
- SAR Analysis : Modify the hydroxymethyl group to explore steric effects on binding affinity, referencing evobrutinib’s BTK inhibition .
Q. What computational strategies are effective for modeling the compound’s interaction with biological targets?
- Docking : Use AutoDock Vina or Schrödinger’s Glide to dock the compound into kinase active sites (e.g., EGFR PDB: 1M17). Parameterize the propenone moiety for covalent binding simulations.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the protein-ligand complex, focusing on hydrogen bonds between the hydroxymethyl group and conserved residues (e.g., Thr766 in EGFR).
- QM/MM : Apply hybrid quantum mechanics/molecular mechanics to model electron transfer during covalent bond formation .
Methodological Challenges & Solutions
Q. How to resolve contradictions in solubility data during formulation studies?
- Controlled Experiments : Measure solubility in buffered solutions (pH 1–10) and co-solvents (DMSO, PEG-400) using UV-Vis spectroscopy.
- Thermodynamic Analysis : Calculate Gibbs free energy () via shake-flask method and correlate with Hansen solubility parameters.
- Crystalline Forms : Screen for salts (e.g., hydrochloride) or co-crystals to enhance bioavailability, as demonstrated for related quinazoline salts .
Q. What strategies mitigate decomposition of the propenone moiety during storage?
- Stabilization : Store under inert atmosphere (N) at –20°C in amber vials to prevent photooxidation.
- Lyophilization : For aqueous formulations, lyophilize with trehalose or mannitol as cryoprotectants.
- Analytical Monitoring : Use HPLC-PDA to track degradation products (e.g., dimerization via [2+2] cycloaddition) .
Structural & Mechanistic Insights
Q. How does the hydroxymethyl group influence the compound’s pharmacokinetic profile?
Q. What crystallographic parameters are critical for confirming the compound’s stereochemistry?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
